N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring and the nitrobenzamide moiety contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are mild, and the product is obtained in good yield. The compound is fully characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in studying microbial resistance.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with cellular targets. The compound can bind to DNA and proteins, disrupting their normal functions. The nitro group can undergo reduction to form reactive intermediates that cause DNA damage, leading to cell death. The thiadiazole ring can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Nitrobenzamide derivatives: Compounds with the nitrobenzamide moiety also show antimicrobial and anticancer properties.
Uniqueness
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to the presence of both the methylthio and nitrobenzamide groups, which contribute to its enhanced biological activity and specificity. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S2/c1-18-10-13-12-9(19-10)11-8(15)6-4-2-3-5-7(6)14(16)17/h2-5H,1H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWZIZYFPSFOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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